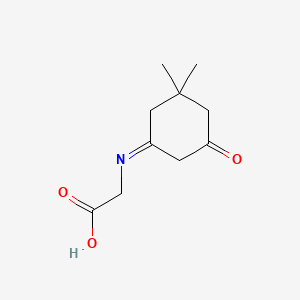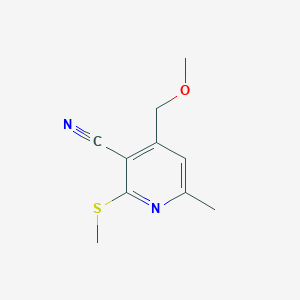
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine, also known as DMOG, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of prolyl hydroxylase enzymes. This inhibition leads to the stabilization of hypoxia-inducible factor (HIF), which plays a crucial role in the cellular response to hypoxia. In
Mechanism of Action
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine acts as a competitive inhibitor of prolyl hydroxylase enzymes, which are responsible for the hydroxylation and subsequent degradation of HIF under normoxic conditions. By inhibiting prolyl hydroxylase activity, this compound prevents HIF degradation, leading to its stabilization and subsequent transcriptional activation of HIF target genes.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects, including the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been shown to protect against ischemic injury, reduce inflammation, and enhance wound healing.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,3-dimethyl-5-oxocyclohexylidene)glycine in lab experiments is its ability to mimic hypoxia without the need for specialized equipment or low-oxygen environments. This compound is also relatively easy to synthesize and has a long shelf-life. However, one limitation of using this compound is its non-specificity, as it can also inhibit other prolyl hydroxylase enzymes that are not involved in HIF regulation.
Future Directions
There are numerous future directions for the use of N-(3,3-dimethyl-5-oxocyclohexylidene)glycine in scientific research. One potential area of focus is the development of more specific prolyl hydroxylase inhibitors that can selectively target HIF regulation. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Finally, further research is needed to fully understand the long-term effects of this compound on cellular and physiological processes.
Synthesis Methods
The synthesis of N-(3,3-dimethyl-5-oxocyclohexylidene)glycine involves the reaction of cyclohexanone with glycine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by recrystallization, yielding this compound in high yield and purity.
Scientific Research Applications
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine has been extensively used in scientific research as a hypoxia-mimicking agent. It has been shown to induce HIF stabilization, leading to the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been used to study the role of HIF in various physiological and pathological conditions, including cancer, ischemia, and inflammation.
properties
IUPAC Name |
2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2)4-7(3-8(12)5-10)11-6-9(13)14/h3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNGOAWUNRWXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NCC(=O)O)CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350341 |
Source


|
| Record name | 2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5483-65-8 |
Source


|
| Record name | 2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)
![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)

![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)